2-Amino-5-benzoylbenzimidazole
Overview
Description
2-Amino-5-benzoylbenzimidazole, also known as aminomebendazole or ambz CPD, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups .
Synthesis Analysis
The synthesis of 2-Amino-5-benzoylbenzimidazole involves several complexes with Mn(II) and Co(II) using different anions, Cl–, Br–, I–, NO3−, CH3COO–, HCOO–, ClO4− and SO42−. These have been isolated as stable, non-hygroscopic solids .Molecular Structure Analysis
The molecular structure of 2-Amino-5-benzoylbenzimidazole consists of a benzene ring fused to an imidazole ring (a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .Chemical Reactions Analysis
Several complexes of 2-Amino-5-benzoylbenzimidazole with Mn(II) and Co(II) using different anions have been isolated as stable, non-hygroscopic solids .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-benzoylbenzimidazole include a molecular weight of 237.26, a density of 1.1513 (rough estimate), a melting point of 176-185°C, a boiling point of 379.79°C (rough estimate), and a refractive index of 1.5700 (estimate) .Scientific Research Applications
Pharmaceutical Applications
Mebendazole-amine is a benzimidazole-based compound, which is an important pharmacophore in modern drug discovery . It possesses potential applications as medicinal drugs, with more than 20 drugs available for the treatment of different diseases .
Antimicrobial Properties
Benzimidazole-based compounds, including Mebendazole-amine, have been found to exhibit antibacterial and antifungal activities .
Anticonvulsant Properties
These compounds also show anticonvulsant activities, making them potentially useful in the treatment of epilepsy and related disorders .
Anti-Diabetic Properties
Mebendazole-amine has potential anti-diabetic properties, which could be useful in managing diabetes .
Antioxidant Properties
Benzimidazole-based compounds are known to exhibit antioxidant properties, which can help in neutralizing harmful free radicals in the body .
Anticancer Properties
Mebendazole can penetrate the blood–brain barrier and has been shown to inhibit the malignant progression of glioma by targeting signaling pathways related to cell proliferation, apoptosis, or invasion/migration, or by increasing the sensitivity of glioma cells to conventional chemotherapy or radiotherapy .
Anti-Inflammatory and Analgesic Properties
These compounds have been found to exhibit anti-inflammatory and analgesic properties, making them potentially useful in managing pain and inflammation .
Antiviral Properties
Mebendazole-amine also exhibits antiviral properties, which could be useful in the treatment of various viral infections .
Future Directions
properties
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHHSJZGVOEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200353 | |
Record name | R-18986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-benzoylbenzimidazole | |
CAS RN |
52329-60-9 | |
Record name | Aminomebendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52329-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminomebendazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052329609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-18986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52329-60-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | R-18986 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Y3DED23D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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